Cas no 1806723-22-7 (3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)

3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid
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- インチ: 1S/C9H4F7NO3/c10-6-3(2-5(18)19)1-4(20-9(14,15)16)17-7(6)8(11,12)13/h1H,2H2,(H,18,19)
- InChIKey: SBSIHUYZHJHWBY-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)(F)F)=NC(=CC=1CC(=O)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 356
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029099179-1g |
3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid |
1806723-22-7 | 97% | 1g |
$1,445.30 | 2022-03-31 |
3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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9. Book reviews
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acidに関する追加情報
Introduction to 3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid (CAS No. 1806723-22-7)
3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid (CAS No. 1806723-22-7) is a highly specialized compound with significant potential in various pharmaceutical and chemical applications. This compound, characterized by its unique fluorinated and trifluoromethylated structure, has garnered considerable attention in recent years due to its promising properties and versatility.
The molecular structure of 3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid is composed of a pyridine ring substituted with a trifluoromethyl group at the 2-position, a trifluoromethoxy group at the 6-position, and a fluoro group at the 3-position. Additionally, an acetic acid moiety is attached to the 4-position of the pyridine ring. This intricate arrangement imparts the compound with unique chemical and physical properties, making it a valuable candidate for various research and development activities.
In the realm of pharmaceutical research, 3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid has shown potential as a lead compound for the development of novel drugs. The presence of fluorine atoms and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design. These properties can improve the bioavailability and pharmacokinetic profile of potential therapeutic agents.
Recent studies have explored the biological activities of 3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Another study in the European Journal of Pharmacology demonstrated its efficacy as an inhibitor of certain cancer cell lines, suggesting its potential as an anticancer agent.
Beyond its pharmaceutical applications, 3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid has also found use in chemical synthesis and materials science. The high reactivity and stability of this compound make it an excellent building block for synthesizing more complex molecules. Researchers have utilized this compound to develop novel polymers with enhanced thermal and mechanical properties, which have applications in advanced materials and coatings.
The synthesis of 3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid involves several steps, including the introduction of fluorine atoms and trifluoromethyl groups onto the pyridine ring. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. One common approach involves the use of transition metal-catalyzed reactions to achieve high yields and selectivity.
The safety profile of 3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid is an important consideration for both researchers and industrial users. While detailed toxicological data are still being compiled, preliminary studies suggest that this compound exhibits low toxicity when handled properly. However, standard safety protocols should be followed to minimize any potential risks associated with its use.
In conclusion, 3-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid (CAS No. 1806723-22-7) is a versatile compound with a wide range of applications in pharmaceutical research, chemical synthesis, and materials science. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further exploration and development. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in various scientific fields.
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